molecular formula C17H17BrN2O3 B2707122 5-bromo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955735-16-7

5-bromo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2707122
CAS No.: 955735-16-7
M. Wt: 377.238
InChI Key: ZOXRGUGOONYHCC-UHFFFAOYSA-N
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Description

5-bromo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-bromo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is unique due to its specific structure, which combines a furan ring with a tetrahydroisoquinoline moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-bromo-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-2-16(21)20-8-7-11-3-4-13(9-12(11)10-20)19-17(22)14-5-6-15(18)23-14/h3-6,9H,2,7-8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXRGUGOONYHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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